molecular formula C23H28N2O3S2 B12568935 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 332097-09-3

4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B12568935
CAS No.: 332097-09-3
M. Wt: 444.6 g/mol
InChI Key: HVLAPVSPKNTFAU-UHFFFAOYSA-N
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Description

4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide core substituted with an ethylhexyl ether and a phenyl thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Sulfonamide formation: The final step involves the reaction of the thiazole derivative with a sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide depends on its application:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

332097-09-3

Molecular Formula

C23H28N2O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

4-(2-ethylhexoxy)-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H28N2O3S2/c1-3-5-9-18(4-2)16-28-20-12-14-21(15-13-20)30(26,27)25-23-24-22(17-29-23)19-10-7-6-8-11-19/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3,(H,24,25)

InChI Key

HVLAPVSPKNTFAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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